molecular formula C6H6N2O2 B13113644 6-Acetylpyrimidin-4(3H)-one

6-Acetylpyrimidin-4(3H)-one

Cat. No.: B13113644
M. Wt: 138.12 g/mol
InChI Key: URJCYCMXRDDHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylpyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of an acetyl group at the 6th position and a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylpyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Acetylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the acetyl or keto groups.

Mechanism of Action

The mechanism of action of 6-Acetylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidin-4(3H)-one: Lacks the acetyl group at the 6th position.

    6-Methylpyrimidin-4(3H)-one: Has a methyl group instead of an acetyl group at the 6th position.

    6-Acetylpyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

6-Acetylpyrimidin-4(3H)-one is unique due to the presence of both an acetyl group and a keto group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

4-acetyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6N2O2/c1-4(9)5-2-6(10)8-3-7-5/h2-3H,1H3,(H,7,8,10)

InChI Key

URJCYCMXRDDHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.